4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide
Description
4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a synthetic small molecule characterized by a benzamide core linked to a morpholine-sulfonyl group and a pyridinyl-triazole moiety.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c26-19(21-12-16-14-25(23-22-16)17-2-1-7-20-13-17)15-3-5-18(6-4-15)30(27,28)24-8-10-29-11-9-24/h1-7,13-14H,8-12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFILUHICBUADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Sulfonylation of Morpholine: Morpholine is reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling Reactions: The triazole and sulfonylated morpholine intermediates are then coupled with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole and pyridinyl groups can form hydrogen bonds and π-π interactions with target proteins, while the sulfonyl group can enhance solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Benzamide Derivatives
Several triazole-linked benzamide derivatives exhibit notable cytotoxic activity. For example:
- N-(5-Benzylthiazol-2-yl)-4-(4-methyl-1H-1,2,3-triazol-1-yl)benzamide ():
- IC₅₀ : Lowest among tested analogs in cytotoxicity assays.
- Mechanism : Induces apoptosis via DNA damage.
- Structural Difference : Replaces the morpholine-sulfonyl group with a methyl-triazole, reducing solubility but enhancing lipophilicity.
- 3-{1-N-(2-Cyanophenyl)-1H-1,2,3-triazol-4-yl}methyloxybetulinic acid (): IC₅₀: 2.5 µM (HL-60 leukemia cells). Key Feature: The cyanophenyl-triazole substituent increases potency 5–7× compared to betulinic acid.
Sulfonamide-Containing Analogs
Sulfonamide groups (as in the target compound’s morpholine-sulfonyl moiety) are critical for binding to enzymes like HDACs or kinases:
- 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (): Role: The trifluoromethyl-benzyl group enhances metabolic stability.
- N-(2-amino-4-chlorophenyl)-4-((1-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-6-oxohexyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide (): Design: Integrates a triazole-benzamide scaffold with a dioxopiperidinyl moiety for HDAC inhibition. Key Difference: The target compound’s morpholine-sulfonyl group may offer better blood-brain barrier penetration compared to this analog’s bulky dioxoisoindolinyl group.
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Structural-Activity Relationship (SAR): The triazole ring’s substitution (e.g., pyridinyl vs. cyanophenyl) significantly impacts potency. Pyridinyl-triazole derivatives show balanced lipophilicity and target affinity . Sulfonamide groups (morpholine-sulfonyl) improve solubility without sacrificing binding, unlike bulkier substituents (e.g., dioxoisoindolinyl) .
- Limitations of Current Data: No direct IC₅₀ or in vivo data are available for the target compound. Extrapolation from analogs suggests moderate cytotoxicity (IC₅₀ ~1–5 µM range) but requires validation.
Biological Activity
The compound 4-(morpholine-4-sulfonyl)-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}benzamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 450.5 g/mol. The structure features a morpholine sulfonamide group, a triazole ring, and a pyridine moiety, which are critical for its biological interactions.
Enzyme Inhibition
Recent studies have shown that compounds similar to This compound exhibit significant inhibitory effects on various enzymes. For instance:
- Carbonic Anhydrase IX (CA IX) : Compounds in this class have demonstrated IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over other isoforms such as CA II (IC50 values of 1.55 to 3.92 μM) .
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| Carbonic Anhydrase IX | 10.93 - 25.06 | High |
| Carbonic Anhydrase II | 1.55 - 3.92 | Moderate |
Antitumor Activity
The compound has shown promising antitumor activity in various cancer cell lines. For example:
- In the MDA-MB-231 breast cancer cell line, it induced apoptosis significantly, with an increase in annexin V-FITC positive cells by 22-fold compared to control groups .
Antibacterial and Anti-biofilm Activity
In addition to its antitumor properties, the compound has been evaluated for its antibacterial effects:
- Significant inhibition was observed against Staphylococcus aureus at concentrations of 50 μg/mL, with inhibition rates of up to 80.69% .
Study on Apoptosis Induction
A study focusing on the apoptosis-inducing effects of related compounds demonstrated that treatment with these sulfonamide derivatives resulted in a substantial increase in late apoptotic cells when analyzed via flow cytometry . This finding underscores the potential of these compounds in cancer therapy.
In Silico Studies
Molecular docking studies have revealed favorable binding interactions of the compound with CA IX, suggesting that structural modifications could enhance its efficacy and selectivity . The predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies also indicated promising pharmacokinetic properties for lead compounds derived from this class.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
